(2,5-Difluorophenoxy)(trimethyl)silane
Description
Significance of Organosilanes in Contemporary Chemical Research
Organosilicon compounds, or organosilanes, are molecules that feature a carbon-silicon bond. gelest.com They have become indispensable tools in organic synthesis and materials science. gelest.comwikipedia.org The trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, is one of the most common and versatile functional groups in this class. wikipedia.org
A primary role of the trimethylsilyl group is as a protecting group for various functional groups, most notably alcohols and phenols. youtube.comfiveable.me By converting a hydroxyl (-OH) group into a trimethylsilyl ether (-OSi(CH₃)₃), its reactivity is temporarily masked, allowing chemists to perform reactions on other parts of a complex molecule without interference. fiveable.meyoutube.com This protection is crucial in multi-step syntheses of pharmaceuticals and other complex organic targets. The silyl (B83357) ether can be easily and selectively removed under mild conditions, often using fluoride-based reagents, to restore the original hydroxyl group. youtube.comfiveable.me
Furthermore, the introduction of a bulky trimethylsilyl group can alter a molecule's physical properties, such as increasing its volatility, which is advantageous for analytical techniques like gas chromatography and mass spectrometry. youtube.com Their chemical inertness and the strength of the silicon-oxygen bond contribute to the stability of silyl ethers under a variety of reaction conditions. fiveable.me
Importance of Fluorinated Organic Compounds in Scientific Disciplines
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, conformation, and metabolic stability. innospk.com This has made fluorinated compounds exceptionally valuable in a range of scientific disciplines.
In medicinal chemistry, the strategic placement of fluorine can enhance the efficacy of a drug by improving its binding affinity to target proteins and increasing its metabolic stability, which can lead to a longer duration of action. innospk.com In materials science, fluorinated polymers are prized for their high thermal stability, chemical resistance, and unique surface properties. Agrochemicals containing fluorine often exhibit enhanced potency and selectivity. innospk.com The unique properties of fluorinated compounds ensure their continued importance in the development of new technologies and therapies.
Research Rationale for Investigating (2,5-Difluorophenoxy)(trimethyl)silane
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be logically deduced from the properties of its constituent parts. The compound is a silyl ether of 2,5-difluorophenol (B1295083).
The primary research interest in this molecule would likely revolve around its use as a protected form of 2,5-difluorophenol, a valuable fluorinated building block. The synthesis of this compound would typically involve the reaction of 2,5-difluorophenol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. fiveable.mewikipedia.org
Key research drivers include:
Protecting Group Chemistry: Investigating the stability of the silyl ether under various reaction conditions. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring can influence the reactivity of the Si-O bond, potentially offering different stability and deprotection profiles compared to non-fluorinated phenoxy silanes. wikipedia.org
Intermediate in Synthesis: Using this compound as an intermediate in multi-step syntheses. Once the desired chemical transformations are performed on other parts of the molecule, the trimethylsilyl group can be cleaved to reveal the 2,5-difluorophenol moiety, which can then participate in further reactions or be part of the final target molecule.
Precursor for Advanced Materials and Pharmaceuticals: As a derivative of 2,5-difluorophenol, this compound could be a precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, or liquid crystals, where the specific substitution pattern of the difluorophenyl group is required. innospk.com
The study of this compound is therefore a logical extension of the well-established utility of silyl ethers and the growing importance of fluorinated synthons in modern chemical research.
Data Tables
Table 1: Compound Names Mentioned in this Article
| Compound Name | Functional Group/Class |
|---|---|
| This compound | Organosilane, Silyl Ether |
| 2,5-Difluorophenol | Fluorinated Phenol (B47542) |
| Trimethylsilyl chloride | Silylating Agent |
| Organosilane | Organometallic Compound |
| Silyl Ether | Ether |
Structure
2D Structure
3D Structure
Properties
CAS No. |
919355-34-3 |
|---|---|
Molecular Formula |
C9H12F2OSi |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
(2,5-difluorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H12F2OSi/c1-13(2,3)12-9-6-7(10)4-5-8(9)11/h4-6H,1-3H3 |
InChI Key |
UVUDFGQHINNXIK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Difluorophenoxy Trimethyl Silane
Established Synthetic Pathways for Aryloxytrimethylsilanes
The formation of aryloxytrimethylsilanes is a cornerstone of organosilicon chemistry, often utilized for the protection of hydroxyl groups during multi-step syntheses. mdpi.com These established methods are directly applicable to the synthesis of (2,5-Difluorophenoxy)(trimethyl)silane.
The most direct and widely practiced method for synthesizing aryloxytrimethylsilanes is the silylation of the corresponding phenol (B47542). This reaction involves treating the phenol with a silylating agent, which introduces the trimethylsilyl (B98337) (TMS) group onto the phenolic oxygen.
The archetypal silylating agent for this transformation is trimethylsilyl chloride (TMS-Cl) . taylorandfrancis.com The reaction of 2,5-difluorophenol (B1295083) with TMS-Cl typically requires a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) (NEt₃) or pyridine. researchgate.net The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the silicon atom of the silylating agent. researchgate.net
Alternative and often more potent silylating agents can also be employed to drive the reaction to completion, especially for less reactive phenols. These include:
Hexamethyldisilazane (HMDS) : Releases ammonia (B1221849) as a benign byproduct.
N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : These are highly reactive reagents that yield volatile and non-reactive byproducts. mdpi.comtaylorandfrancis.com
The choice of solvent and reaction conditions can influence the efficiency of the silylation. Aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) are commonly used.
Table 1: Representative Conditions for Phenol Silylation
| Phenol Substrate | Silylating Agent | Base/Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 2,5-Difluorophenol | Trimethylsilyl chloride | Triethylamine | Dichloromethane | High |
| Phenol | Hexamethyldisilazane (HMDS) | Saccharin | None (Neat) | >95% |
| 4-Nitrophenol | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | None | Acetonitrile | Quantitative |
Note: Data is illustrative of general procedures and may not represent optimized conditions for this compound specifically.
Beyond direct silylation of phenols, other strategies exist for forging the critical Si-O bond. One notable method involves the reaction of a pre-formed alkali metal phenoxide with a silyl (B83357) halide. For instance, 2,5-difluorophenol can be deprotonated with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the corresponding sodium or potassium 2,5-difluorophenoxide salt. researchgate.net This salt can then be reacted with trimethylsilyl chloride to yield the desired product and a simple inorganic salt byproduct (e.g., NaCl).
Dehydrogenative condensation, which involves the reaction of a phenol with a hydrosilane (containing a Si-H bond), represents another pathway. mdpi.com This approach is often catalyzed by transition metals or strong Lewis acids. mdpi.com The reaction between 2,5-difluorophenol and a hydrosilane like trimethylsilane (B1584522) would produce this compound and hydrogen gas.
Exploration of Novel Synthetic Strategies for this compound
Research into organosilane synthesis continuously seeks to improve efficiency, selectivity, and environmental sustainability. These novel approaches, while not exclusively developed for this compound, offer promising avenues for its synthesis.
While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are relevant in the broader context of creating complex organosilanes. Recent advancements have focused on the synthesis of Si-stereogenic silyl ethers, where the silicon atom itself is a chiral center. researchgate.net
One approach involves the desymmetrizing reaction of symmetrical silanes with phenols, catalyzed by chiral imidodiphosphorimidate (IDPi) catalysts. researchgate.net This method allows for the enantioselective synthesis of tertiary silyl ethers. While not directly applicable for producing an achiral product, the underlying principles of catalyst-controlled Si-O bond formation could be adapted for highly selective transformations.
Furthermore, visible-light-induced reactions between acylsilanes and α,β-unsaturated ketones have been developed for the stereoselective synthesis of silyl enol ethers. acs.orgacs.org These methods, which proceed under mild, transition-metal-free conditions, highlight the ongoing innovation in creating specific silicon-containing functionalities with high stereocontrol. acs.orgacs.org
Catalytic methods offer significant advantages by reducing waste and enabling reactions under milder conditions.
Biocatalysis : Enzymes are emerging as powerful tools in organosilicon chemistry. Silicatein-α (Silα), an enzyme from marine sponges, has been shown to catalyze the condensation of phenols with silanols (R₃Si-OH) to form silyl ethers. mdpi.com This biocatalytic silylation demonstrates a preference for phenols and can operate in nonpolar organic solvents, suggesting a potential green route for the synthesis of compounds like this compound. mdpi.com
Transition Metal Catalysis : Transition metal catalysts have been employed for the site-selective silylation of phenols. A relay catalysis system using iridium (Ir) and rhodium (Rh) has been developed for the ortho-C-H silylation of phenols. acs.orgnih.govscispace.com This strategy involves the use of a traceless directing group to guide the silyl group to a specific position on the aromatic ring. acs.orgnih.gov While this particular method focuses on C-Si bond formation, it underscores the power of catalysis to control selectivity in reactions involving organosilanes. Other methods include the potassium tert-butoxide (KOt-Bu)-catalyzed silylation of aromatic heterocycles, which could potentially be adapted for phenol substrates. acs.orgnih.gov
Table 2: Examples of Novel Catalytic Silylation
| Catalysis Type | Catalyst System | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Biocatalysis | Silicatein-α (Silα) | Phenols, Triethylsilanol | Enzymatic Si-O bond formation | mdpi.com |
| Relay Catalysis | Ir- and Rh-catalysts | Phenyl acetates, Disubstituted silyl synthons | Traceless directing group for ortho-C-H silylation | acs.orgnih.govscispace.com |
Purification and Isolation Techniques for Organosilanes
Once the synthesis is complete, the crude product mixture, which may contain unreacted starting materials, byproducts, and catalyst residues, must be purified to isolate this compound.
Distillation : As many aryloxytrimethylsilanes are liquids with moderate boiling points, distillation is a primary purification method. sigmaaldrich.com
Simple Distillation : Effective if the boiling points of the product and impurities are significantly different.
Fractional Distillation : Used for separating components with closer boiling points.
Vacuum Distillation : Essential for high-boiling or thermally sensitive compounds, as it lowers the boiling point, preventing decomposition.
Chromatography : Column chromatography is another powerful tool for purifying organosilanes.
Silica (B1680970) Gel Chromatography : The most common technique. A nonpolar eluent system (e.g., hexanes/ethyl acetate) is typically used, as organosilanes are often nonpolar. sigmaaldrich.com However, care must be taken as the acidic nature of silica gel can sometimes lead to the hydrolysis of the silyl ether back to the phenol. This can occasionally be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.
Reverse-Phase Chromatography : Uses a nonpolar stationary phase and a polar mobile phase, which can be advantageous for certain separations. sigmaaldrich.com
Other Techniques :
Filtration : Used to remove solid impurities or drying agents from the crude product solution.
Washing : The crude product, dissolved in an organic solvent, can be washed with water or brine to remove water-soluble impurities and salts.
Specialized methods can be used to remove specific impurities. For example, hydrogen-containing silanes can be converted into higher-boiling organohalosilanes via a catalyzed reaction with a hydrogen halide, facilitating their separation by distillation. google.com
The choice of purification method depends on the scale of the reaction, the physical properties of the target compound (e.g., boiling point, stability), and the nature of the impurities present.
Reactivity and Reaction Mechanisms of 2,5 Difluorophenoxy Trimethyl Silane
Reactivity Governed by the Trimethylsilyl (B98337) Moiety
The trimethylsilyl group, -Si(CH₃)₃, is a cornerstone of the molecule's reactivity, primarily due to the nature of the silicon-oxygen bond and the accessibility of the silicon atom to various reagents.
The silicon atom in (2,5-Difluorophenoxy)(trimethyl)silane is susceptible to nucleophilic attack. This is a general feature of organosilicon compounds and is attributed to the electropositive character of silicon and the availability of its d-orbitals to form hypervalent intermediates. researchgate.netlibretexts.org The reaction typically proceeds via an Sₙ2@Si mechanism, which, unlike its carbon analogue, often involves a stable pentacoordinate intermediate rather than a high-energy transition state. vu.nlnih.gov
The rate and facility of this nucleophilic attack can be influenced by the nature of the nucleophile and the steric environment around the silicon atom. Common nucleophiles that can activate the silicon center include fluoride (B91410) ions, alkoxides, and carbanions. The reaction with fluoride ions is particularly noteworthy due to the high affinity of silicon for fluorine, leading to the facile cleavage of the Si-O bond.
Table 1: Representative Nucleophilic Activation Reactions at Silicon in Aryl Silyl (B83357) Ethers
| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |
| Fluoride | Tetrabutylammonium fluoride (TBAF) | 2,5-Difluorophenol (B1295083) | Mild, often room temperature |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2,5-Difluorophenol | Basic conditions |
| Organolithium | n-Butyllithium (n-BuLi) | Alkyltrimethylsilane & Lithium 2,5-difluorophenoxide | Anhydrous, aprotic solvent |
This table presents generalized reactivity based on known reactions of analogous aryl silyl ethers.
The silicon-oxygen bond in this compound can also be cleaved by electrophilic reagents. This process is often acid-catalyzed, where protonation of the oxygen atom makes the phenoxy group a better leaving group. rsc.org Subsequent attack by a nucleophile, which can be the conjugate base of the acid or another nucleophilic species present in the reaction mixture, on the silicon atom leads to the cleavage of the Si-O bond. rsc.org The mechanism involves a rapid pre-equilibrium protonation of the ether oxygen, followed by a rate-determining nucleophilic attack on the silicon. rsc.org
Strong Lewis acids can also promote the cleavage of the Si-O bond by coordinating to the oxygen atom, thereby activating the bond towards nucleophilic attack.
While less common than nucleophilic or electrophilic pathways for Si-O bond cleavage, radical reactions involving the trimethylsilyl group of aryl silyl ethers can occur. The high strength of the Si-O bond (around 128 kcal/mol) generally makes its homolytic cleavage challenging. vu.nl However, under specific conditions, such as reductive electron transfer, cleavage of the adjacent Ar-O bond can be favored, leading to the formation of an aryllithium species and a silyloxide anion. vu.nl
In the context of radical chain reactions, silyl radicals, often generated from silicon hydrides like tris(trimethylsilyl)silane, can participate in various transformations. sigmaaldrich.comnih.govdntb.gov.uaresearchgate.net These reactions typically involve the silyl radical adding to an unsaturated bond or abstracting an atom to generate a new radical species. nih.govresearchgate.net While direct radical cleavage of the Si-O bond in this compound is not a primary pathway, the trimethylsilyl group can influence the stability and reactivity of radical intermediates formed elsewhere in the molecule.
Reactivity at the 2,5-Difluorophenoxy Aromatic Core
The 2,5-difluorophenoxy group provides a second major site of reactivity, with the fluorine atoms significantly influencing the electronic properties of the aromatic ring.
The functionalization of the 2,5-difluorophenoxy ring can proceed through several pathways, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and directed metalation.
Electrophilic Aromatic Substitution (EAS): The two fluorine atoms are electron-withdrawing by induction but electron-donating by resonance. In electrophilic aromatic substitution, fluorine is generally considered a deactivating group, yet it is an ortho-, para-director. researchgate.net The presence of two fluorine atoms will generally decrease the rate of EAS compared to benzene (B151609). The trimethylsilyloxy group is an activating, ortho-, para-directing group. The interplay of these directing effects would likely lead to complex mixtures of products in EAS reactions.
Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack. rsc.org This makes the displacement of one of the fluorine atoms by a strong nucleophile a viable functionalization strategy. The position of substitution will depend on the reaction conditions and the nature of the nucleophile.
Directed Ortho-Metalation (DoM): The oxygen atom of the phenoxy group can act as a directing group in metalation reactions, facilitating the deprotonation of an adjacent ortho-position by a strong base like an organolithium reagent. sigmaaldrich.com This creates a powerful nucleophilic center that can react with a variety of electrophiles, allowing for regioselective functionalization at the position ortho to the silyloxy group.
The two fluorine atoms exert a profound influence on the reactivity of the aromatic core. Their strong inductive electron-withdrawing effect (-I) decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles. mdpi.com Conversely, their resonance electron-donating effect (+R) can stabilize cationic intermediates formed during electrophilic substitution, particularly at the para position. researchgate.net
In nucleophilic aromatic substitution, the strong electronegativity of fluorine stabilizes the negatively charged Meisenheimer intermediate, which is formed during the reaction, thus accelerating the rate of substitution compared to other halogens. The relative positions of the two fluorine atoms (1,4-relationship) will influence the regioselectivity of both nucleophilic and electrophilic substitution reactions.
Table 2: Predicted Reactivity Patterns of the 2,5-Difluorophenoxy Core
| Reaction Type | Expected Reactivity | Key Influencing Factors | Potential Products |
| Electrophilic Aromatic Substitution | Deactivated ring | Inductive effect of F; Directing effect of -OSiMe₃ and F | Mixture of substituted isomers |
| Nucleophilic Aromatic Substitution | Activated ring | Inductive effect of F | Monosubstituted (F replaced) or disubstituted products |
| Directed Ortho-Metalation | Possible at C6 | Directing ability of the -OSiMe₃ group | 6-substituted-2,5-difluorophenoxy derivatives |
This table provides predicted reactivity based on established principles of organic chemistry.
Mechanistic Investigations of Key Transformations of this compound
The reactivity of this compound is largely dictated by the silicon-oxygen bond and the electronic effects of the difluorinated aromatic ring. Mechanistic studies of analogous aryl silyl ethers provide a framework for understanding the transformations this specific compound undergoes. Key reactions typically involve the cleavage of the Si-O bond, which can be initiated by various reagents and conditions.
Elucidation of Reaction Intermediates
Detailed experimental isolation and characterization of reaction intermediates for transformations involving this compound are not extensively documented in publicly available literature. However, based on well-established principles of silicon chemistry and studies of related silyl ethers, the key intermediates in its reactions are proposed to be hypervalent silicon species.
Pentacoordinate Silicon Intermediates:
Nucleophilic attack at the silicon atom of this compound is a common mechanistic pathway. This process involves the formation of a transient pentacoordinate silicon intermediate. acs.orglibretexts.org In these intermediates, the silicon atom is bonded to five substituents, adopting a trigonal bipyramidal or square pyramidal geometry. The formation of such hypervalent intermediates is a general feature of nucleophilic substitution at silicon. acs.org
For instance, in the fluoride-catalyzed cleavage of the Si-O bond, a fluoride ion attacks the silicon atom to form a pentacoordinate intermediate, [(2,5-F2C6H3O)Si(CH3)3F]−. The high affinity of silicon for fluoride makes this a particularly favorable process. The formation of the strong Si-F bond is a significant driving force for the reaction. youtube.com
Hexacoordinate Silicon Intermediates:
While less common, the participation of hexacoordinate silicon intermediates has also been proposed in some silyl ether reactions, particularly in the presence of bifunctional catalysts or certain solvents. libretexts.org These species involve the silicon atom being bonded to six substituents. For this compound, such an intermediate could be formulated as [(2,5-F2C6H3O)Si(CH3)3(Nu)2], where Nu represents a nucleophile. The existence and stability of these intermediates are generally lower than their pentacoordinate counterparts.
The table below summarizes the proposed intermediates in the transformations of this compound.
| Intermediate Type | General Structure | Role in Reaction |
| Pentacoordinate Silicon | [(2,5-F2C6H3O)Si(CH3)3(Nu)]− | Key intermediate in nucleophilic substitution at silicon |
| Hexacoordinate Silicon | [(2,5-F2C6H3O)Si(CH3)3(Nu)2] | Possible intermediate in certain catalyzed reactions |
Table 1: Proposed Reaction Intermediates for this compound
Kinetic and Thermodynamic Studies
Specific kinetic and thermodynamic data for reactions of this compound are scarce in the literature. However, the principles governing the reactivity of related aryl silyl ethers allow for qualitative predictions and understanding of the factors influencing reaction rates and equilibria.
Kinetic Studies:
The rate of reactions involving this compound, such as hydrolysis or cleavage by other nucleophiles, is significantly influenced by the electronic properties of the 2,5-difluorophenoxy group. The two fluorine atoms are strong electron-withdrawing groups, which have two opposing effects:
Inductive Effect: The electron-withdrawing nature of the fluorine atoms makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack. This would be expected to increase the reaction rate.
Back-bonding: The oxygen atom lone pairs can participate in pπ-dπ back-bonding with the empty d-orbitals of the silicon atom. The electron-withdrawing fluorine atoms can reduce the electron-donating ability of the phenoxy group, potentially affecting the strength of this interaction and thus the reactivity.
Studies on the hydrolysis of other alkoxysilanes have shown that the reaction rates are dependent on the structure of the organic substituents. nih.gov For aryl silyl ethers, the electronic effects of substituents on the aromatic ring can often be correlated with reaction rates using Hammett-type equations.
Thermodynamic Studies:
The thermodynamics of the cleavage of the Si-O bond in this compound are governed by the relative bond energies of the reactants and products. The Si-O bond is strong (approximately 110 kcal/mol), but its cleavage can be thermodynamically favorable if a stronger bond is formed.
For example, in the fluoride-mediated cleavage, the formation of the very strong Si-F bond (approximately 142 kcal/mol) provides a powerful thermodynamic driving force for the reaction.
The table below provides a qualitative summary of the expected kinetic and thermodynamic effects of the 2,5-difluoro substitution on the reactivity of the phenoxytrimethylsilane.
| Property | Influence of 2,5-Difluoro Substituents | Rationale |
| Kinetics (Rate) | Likely increased susceptibility to nucleophilic attack | The electron-withdrawing fluorine atoms enhance the electrophilicity of the silicon center. |
| Thermodynamics (Equilibrium) | Favorable for cleavage with strong nucleophiles (e.g., F⁻) | Formation of a stronger Si-Nucleophile bond (e.g., Si-F) drives the reaction forward. |
Table 2: Predicted Kinetic and Thermodynamic Effects for this compound Reactions
Spectroscopic and Analytical Methodologies for 2,5 Difluorophenoxy Trimethyl Silane Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (2,5-Difluorophenoxy)(trimethyl)silane. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, ¹⁹F, and ²⁹Si, a detailed map of the molecular framework can be assembled.
The ¹H NMR spectrum of this compound is characterized by two main regions of interest: the aromatic region and the aliphatic region, which corresponds to the trimethylsilyl (B98337) (TMS) group. The protons of the TMS group are chemically equivalent and therefore appear as a sharp singlet. The chemical shift of this singlet is influenced by the electronegative oxygen atom it is bonded to, though it typically resides in the upfield region of the spectrum.
The aromatic region displays more complex splitting patterns due to the presence of fluorine atoms, which couple with the hydrogen atoms on the phenyl ring. The three aromatic protons will each produce a distinct signal, with their multiplicities and coupling constants being indicative of their relative positions to each other and to the fluorine substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Si(CH₃)₃ | ~0.3 | s | - |
Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
In the ¹³C NMR spectrum, the carbon atoms of the trimethylsilyl group will present as a single resonance at a characteristic upfield chemical shift. The six carbon atoms of the difluorophenoxy group will each produce a separate signal, with their chemical shifts being significantly influenced by the fluorine and oxygen substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, a key diagnostic feature. The carbon atom attached to the oxygen of the phenoxy group will also have a distinct chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Si(CH₃)₃ | ~0 |
Note: The data in this table is predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nuclei. For this compound, two distinct signals are expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these signals provide information about the electronic environment of each fluorine atom. Furthermore, the fluorine-fluorine coupling constant (JFF) can be measured, which is valuable for confirming the relative positions of the fluorine atoms on the phenyl ring.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) |
|---|---|
| Ar-F | -110 to -140 |
Note: The data in this table is predicted based on typical chemical shifts for fluorinated aromatic compounds. Actual experimental values may vary.
While less common than ¹H or ¹³C NMR, ²⁹Si NMR spectroscopy provides direct information about the silicon environment. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift of this signal is indicative of the substituents attached to the silicon atom. The presence of the electronegative phenoxy group will influence the chemical shift compared to simpler silanes like tetramethylsilane (B1202638) (TMS). unige.chhuji.ac.ilresearchgate.net The typical chemical shift range for silicon in such environments provides a useful diagnostic tool for confirming the presence of the trimethylsilyl group. researchgate.net
Table 4: Predicted ²⁹Si NMR Data for this compound
| Silicon | Chemical Shift (δ, ppm) |
|---|
Note: The data in this table is predicted based on typical chemical shifts for tetraorganosilanes. Actual experimental values may vary.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous identification of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. nih.gov This high level of precision helps to distinguish the target compound from other molecules with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, such as the loss of a methyl group or the cleavage of the Si-O bond.
Table 5: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M]⁺ | C₉H₁₂F₂OSi |
Note: The data in this table represents the expected ions and their elemental compositions. The exact m/z values would be calculated based on the precise masses of the isotopes.
Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under ionization. While a specific experimental spectrum is not publicly cataloged, the fragmentation behavior can be predicted based on the established principles for trimethylsilyl (TMS) ethers and aromatic compounds. nih.govslideshare.net
Upon electron impact ionization, the molecule is expected to form a molecular ion (M+•). The subsequent fragmentation pathways are dominated by cleavages at the silicon atom and within the phenoxy moiety.
Key Predicted Fragmentation Pathways:
Loss of a Methyl Group: The most common initial fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form the highly stable [M-15]⁺ cation. This fragment is often the base peak or one of the most abundant ions in the spectrum.
Formation of the Trimethylsilyl Cation: Cleavage of the Si-O bond can lead to the formation of the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at a mass-to-charge ratio (m/z) of 73.
Formation of the Difluorophenoxy Radical/Cation: The corresponding [C₆H₃F₂O]• radical or [C₆H₃F₂O]⁺ cation (m/z 129) can also be formed from the Si-O bond cleavage.
Rearrangements and Aromatic Ring Fragmentation: The difluorophenoxy portion of the molecule can undergo further fragmentation, such as the loss of carbon monoxide (CO) or fluorine atoms, leading to smaller fragment ions.
A summary of the expected primary fragments for this compound is presented in the table below.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| Molecular Ion | [C₉H₁₁F₂OSi]⁺ | 202 | Parent ion |
| [M-CH₃]⁺ | [C₈H₈F₂OSi]⁺ | 187 | Loss of a methyl radical |
| [M-F]⁺ | [C₉H₁₁FOSi]⁺ | 183 | Loss of a fluorine radical |
| [C₆H₃F₂O]⁺ | [C₆H₃F₂O]⁺ | 129 | Difluorophenoxy cation |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within the this compound molecule.
Infrared (IR) Spectroscopic Investigations
Infrared spectroscopy is particularly useful for identifying the characteristic vibrational modes of the Si-O-C linkage and the various C-H, C-F, and Si-C bonds. The IR spectrum of a silyl (B83357) ether is typically characterized by several strong absorption bands. researchgate.net For instance, the Si-O-Ar stretching vibration is a prominent feature. mdpi.com
The expected IR absorption frequencies for this compound are based on data from analogous structures like trimethyl(phenyl)silane and other halogenated phenoxy silanes. vulcanchem.comresearchgate.net
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the benzene (B151609) ring. |
| 2965-2955 | Asymmetric CH₃ Stretch (in Si(CH₃)₃) | Medium-Strong | Associated with the trimethylsilyl group. |
| 2905-2895 | Symmetric CH₃ Stretch (in Si(CH₃)₃) | Medium | Associated with the trimethylsilyl group. |
| 1590-1450 | Aromatic C=C Ring Stretch | Medium-Strong | Multiple bands expected due to the substituted benzene ring. |
| 1260-1250 | Symmetric CH₃ Deformation (in Si(CH₃)₃) | Strong | A very characteristic band for the trimethylsilyl group. |
| 1250-1200 | Asymmetric C-O-Si Stretch | Strong | Often a broad and strong absorption. |
| 1100-1000 | C-F Stretch | Strong | The position can be influenced by the aromatic system. |
| 950-850 | Symmetric C-O-Si Stretch | Strong | Another key indicator of the silyl ether linkage. |
| 850-830 | Si-C Rocking / CH₃ Rocking (in Si(CH₃)₃) | Strong | A prominent and characteristic band for the trimethylsilyl group. |
Raman Spectroscopic Studies
Interactive Data Table: Predicted Raman Shifts
| Raman Shift (cm⁻¹) | Vibration Type | Predicted Intensity | Notes |
|---|---|---|---|
| 3100-3050 | Aromatic C-H Stretch | Medium | |
| 2965-2955 | Asymmetric CH₃ Stretch (in Si(CH₃)₃) | Medium | |
| 2905-2895 | Symmetric CH₃ Stretch (in Si(CH₃)₃) | Strong | Symmetric vibrations are often strong in Raman. |
| 1610-1580 | Aromatic Ring Breathing Mode | Strong | Highly characteristic of the substituted benzene ring. |
| 1260-1250 | Symmetric CH₃ Deformation (in Si(CH₃)₃) | Medium | |
| 950-850 | Symmetric C-O-Si Stretch | Medium-Strong | The symmetric nature of this stretch should result in a distinct Raman line. |
| ~750 | Si-(CH₃)₃ Symmetric Stretch | Strong | Often referred to as the "breathing" mode of the SiC₃ group. |
X-ray Crystallography for Solid-State Structure Elucidation
As of this writing, a published crystal structure for this compound has not been found in crystallographic databases. However, analysis of similar silyl ether structures, such as trans-1,4-bis[(trimethylsilyl)oxy]cyclohexa-2,5-diene-1,4-dicarbonitrile, demonstrates the utility of this method. nih.gov
Should a single crystal of this compound be grown, X-ray diffraction analysis would be expected to precisely determine:
The C-F, C-O, Si-O, and Si-C bond lengths.
The C-O-Si bond angle, which is a key parameter in silyl ethers.
The planarity of the difluorophenyl ring.
The rotational conformation of the trimethylsilyl group relative to the phenoxy plane.
The packing arrangement and any close intermolecular contacts in the solid state.
This information is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies.
Computational and Theoretical Chemistry Studies on 2,5 Difluorophenoxy Trimethyl Silane
Electronic Structure and Bonding Analysis
The electronic structure and nature of bonding in (2,5-Difluorophenoxy)(trimethyl)silane are fundamental to understanding its chemical behavior. These aspects are primarily investigated using quantum mechanical methods like Density Functional Theory (DFT) and Ab Initio Molecular Orbital Theory.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For aryl silyl (B83357) ethers, DFT calculations are employed to determine optimized geometries, molecular orbital energies, and the distribution of electron density. In the case of this compound, the presence of electronegative fluorine atoms on the phenyl ring is expected to significantly influence the electronic environment.
DFT calculations on analogous systems, such as chlorosilanes and silanols, have been benchmarked against various functionals and basis sets to ensure accuracy. nih.gov For instance, studies often use functionals like B3LYP or PBEPBE combined with triple-zeta basis sets to achieve a good balance between computational cost and accuracy for organosilicon compounds. nih.gov
Table 1: Predicted Electronic Properties of Aryl Silyl Ethers from DFT Studies on Analogous Compounds
| Property | Predicted Characteristic for this compound | Basis from Analogous Systems |
| HOMO-LUMO Gap | Expected to be relatively large, indicating kinetic stability. | DFT studies on silanes and siloxanes show that such compounds are generally stable. nih.gov |
| Dipole Moment | A significant dipole moment is anticipated due to the electronegative F and O atoms. | The geometry and presence of heteroatoms in aryl silyl ethers lead to notable dipole moments. |
| Atomic Charges | Negative charges are expected to be localized on F and O atoms, with positive charges on Si and adjacent C atoms. | Analysis of similar molecules shows charge separation consistent with electronegativity differences. |
This table is generated based on established principles of computational chemistry and data from analogous compounds.
Ab Initio Molecular Orbital Theory
Ab initio molecular orbital theory, which includes methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provides a framework for understanding molecular orbitals from first principles. nih.gov These methods are crucial for accurately describing electron correlation effects, which can be important in molecules with multiple lone pairs and pi-systems, such as this compound.
Conformational Analysis and Energetic Profiles
The three-dimensional structure and conformational flexibility of this compound are critical for its reactivity and physical properties. The primary focus of conformational analysis for this molecule is the rotation around the C-O and O-Si single bonds.
Computational studies on related silyloxycyclohexanes have revealed that silyl ethers can exhibit different conformational preferences compared to their alkyl ether counterparts. nih.gov These differences are attributed to a combination of steric and electronic effects, including 1,3-repulsive interactions and attractive steric interactions. nih.gov For this compound, the rotation around the aryl-O bond will be influenced by the steric hindrance from the ortho-fluorine atom and the trimethylsilyl (B98337) group.
A potential energy surface scan, calculated using methods like DFT, can map the energy changes as a function of the dihedral angles of interest (e.g., C-C-O-Si). This would reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. It is expected that the lowest energy conformation will seek to minimize steric clash between the bulky trimethylsilyl group and the ortho-fluorine atom.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of new compounds. nih.govnih.gov
For this compound, DFT calculations can predict the ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus. The electron-withdrawing fluorine atoms are expected to cause a downfield shift for the aromatic protons and carbons, with the magnitude of the shift depending on their position relative to the fluorine atoms. The ²⁹Si NMR chemical shift would be characteristic of a tetracoordinate silicon in an ether linkage. Online databases and simulation tools can provide predictions for such spectra. youtube.com
Vibrational frequencies, corresponding to IR and Raman spectra, can also be computed. rsc.org These calculations can help in assigning the observed spectral bands to specific molecular vibrations. For example, the characteristic Si-O-C stretching and bending vibrations, as well as the C-F stretching modes, could be identified. Studies on trimethylsilanol (B90980) have shown that theoretical calculations can successfully assign the vibrational modes of the SiOH group. sigmaaldrich.com
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Basis from Analogous Systems |
| C-F | Stretching | 1200 - 1300 | Typical for aryl fluorides. |
| Si-O-C | Asymmetric Stretch | 1080 - 1120 | Observed in related aryl silyl ethers. nih.gov |
| Trimethylsilyl | Symmetric Deformation (Umbrella) | 1250 - 1260 | Characteristic for the Si(CH₃)₃ group. |
| Aromatic C=C | Stretching | 1450 - 1600 | Typical for substituted benzene (B151609) rings. |
This table is generated based on established principles of vibrational spectroscopy and data from analogous compounds.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. A key reaction involving aryl silyl ethers is their cleavage. wikipedia.org
The cleavage of the Si-O bond in this compound, often achieved using fluoride (B91410) ions or acidic conditions, can be modeled computationally. libretexts.org DFT calculations can be used to model the reaction pathway, including the formation of a pentacoordinate silicon intermediate (a hypervalent silicon species), which is a common feature in the nucleophilic cleavage of silyl ethers. libretexts.org Recent studies have computationally modeled the reductive cleavage of aryl silyl ethers to form aryllithium species, highlighting the preference for Ar-O bond cleavage over O-Si bond cleavage in certain reaction pathways. acs.orgnih.gov
The presence of electron-withdrawing fluorine atoms on the phenyl ring would likely make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating the cleavage reaction compared to the non-fluorinated analog, (phenoxy)trimethylsilane.
Quantitative Structure-Activity Relationships (QSAR) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. mdpi.com While no specific QSAR studies on this compound are available, studies on related substituted phenoxy compounds have been conducted. nih.govnih.gov
These studies typically use a set of molecular descriptors (e.g., steric, electronic, and lipophilic parameters) to build a mathematical model that can predict the activity of new compounds. For a series of analogs of this compound, where the substituents on the phenyl ring are varied, a QSAR model could be developed to predict properties such as reactivity in cleavage reactions or potential biological activity. Descriptors could include Hammett constants for the substituents, molar refractivity, and calculated electronic properties like atomic charges and orbital energies. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties. benthamdirect.comresearchgate.net
Advanced Applications in Organic Synthesis and Materials Science
(2,5-Difluorophenoxy)(trimethyl)silane as a Synthetic Building Block
As a synthetic building block, the compound offers a dual-reactivity profile, leveraging the properties of both the trimethylsilyl (B98337) group and the difluorinated aromatic ring.
Precursor in Cascade Reactions
Currently, there is no specific information available in scientific literature detailing the use of this compound as a precursor in cascade reactions. The development of such reactions would depend on exploiting the distinct reactivity of the silyl (B83357) ether and the difluorophenyl group in a sequential, one-pot process.
Reagent for Selective Functionalization
This compound holds significant potential as a reagent for the selective functionalization of surfaces, particularly those rich in hydroxyl (-OH) groups, such as silicon dioxide (SiO₂). This application is analogous to the well-documented use of other organosilanes in creating self-assembled monolayers (SAMs) that alter surface properties. atomiclayerdeposition.comresearchgate.net The reaction involves the nucleophilic attack of a surface hydroxyl group on the silicon atom, leading to the cleavage of the Si-O bond and the release of 2,5-difluorophenol (B1295083) as a byproduct. The result is a surface covalently functionalized with trimethylsilyl groups.
This silylation process is a cornerstone of area-selective deposition (ASD) techniques, particularly in the semiconductor industry. researchgate.net By selectively passivating certain areas of a substrate, subsequent deposition processes like atomic layer deposition (ALD) can be blocked, allowing for bottom-up nanofabrication without traditional lithography. atomiclayerdeposition.combohrium.com The trimethylsilyl layer renders the surface inert and hydrophobic, inhibiting the chemisorption of ALD precursors. researchgate.net
The choice of the leaving group (in this case, 2,5-difluorophenoxide) can influence the reaction kinetics and efficiency compared to more common reagents like chlorotrimethylsilane (B32843) or aminosilanes.
Table 1: Comparison of Silane Reagents for Surface Functionalization
| Reagent Name | Functional Group Transferred | Leaving Group | Primary Application | Reference |
|---|---|---|---|---|
| Chlorotrimethylsilane | Trimethylsilyl | Chloride (Cl⁻) | General silylation, protection of alcohols | - |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl | Ammonia (B1221849) (NH₃), Trimethylsilylamine | Surface priming for photoresists | - |
| Dimethylamino-trimethylsilane | Trimethylsilyl | Dimethylamine (HN(CH₃)₂) | Passivation for area-selective ALD | researchgate.net |
| This compound (Hypothetical) | Trimethylsilyl | 2,5-Difluorophenoxide | Potential for controlled surface passivation | - |
Role in Catalysis
The electronic properties of this compound suggest potential, though underexplored, roles in catalysis.
Potential as a Lewis Acid or Base Catalyst
The silicon atom in this compound can act as a latent Lewis acid. The presence of the electronegative oxygen atom and the two fluorine atoms on the phenyl ring inductively withdraws electron density from the silicon center. This electron deficiency enhances the silicon atom's electrophilicity, making it more susceptible to nucleophilic attack and thus more Lewis acidic than its non-fluorinated counterparts. researchgate.net This principle is well-established; for instance, the Lewis acidity of silanes is dramatically increased by using highly fluorinated substituents, creating powerful silicon-based Lewis acids. researchgate.netnih.gov Such catalysts can activate carbonyl compounds and other substrates in various organic transformations. Hexamethylphosphoramide (HMPA), a strong Lewis base, has been shown to activate (bromodifluoromethyl)trimethylsilane (B180072) by coordinating to the silicon atom, which underscores the accessible Lewis acidic nature of such silicon centers. cas.cn
Conversely, the molecule has potential Lewis basic sites at the oxygen and fluorine atoms, which possess lone pairs of electrons. However, the electron-withdrawing nature of the difluorinated ring would diminish the basicity of the phenoxy oxygen, making Lewis acidity at the silicon center its more probable catalytic role.
Table 2: Influence of Substituents on Silicon Lewis Acidity
| Silane Compound | Key Substituent(s) | Effect on Si Lewis Acidity | Rationale | Reference |
|---|---|---|---|---|
| Tetramethoxysilane | Methoxy (-OCH₃) | Weak | Oxygen is electronegative but alkyl group is weakly donating. | - |
| Trimethylsilyl Triflate | Triflate (-OTf) | Strong | Triflate is an exceptionally strong electron-withdrawing group. | - |
| Si(OPhF₅)₄ | Pentafluorophenoxy (-OC₆F₅) | Very Strong | Highly electronegative fluorine atoms strongly activate the Si center. | researchgate.net |
| This compound | 2,5-Difluorophenoxy (-OC₆H₃F₂) | Moderate | Fluorine atoms increase Lewis acidity compared to unsubstituted phenoxy group. | - |
Ligand Precursor in Transition Metal Catalysis
There is no available research to indicate that this compound has been used as a ligand precursor in transition metal catalysis. Such an application would likely involve the cleavage of the Si-O bond and coordination of the resulting difluorophenoxide to a metal center, a role more directly achieved by starting with 2,5-difluorophenol itself.
Development of Hybrid Materials and Advanced Functional Materials
This compound is a promising candidate for the synthesis of organic-inorganic hybrid materials, primarily through the sol-gel process. sigmaaldrich.comresearchgate.net The sol-gel method involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides like tetraethylorthosilicate (TEOS), to form a solid oxide network. sigmaaldrich.comyoutube.com
In this context, this compound can be used as a functionalizing co-precursor. The Si-OAr bond is susceptible to hydrolysis, which would form a silanol (B1196071) intermediate (Me₃Si-OH) that can then co-condense with the main silica (B1680970) network derived from TEOS. Alternatively, and more likely for incorporating the functional group, a related precursor like (2,5-difluorophenoxy)triethoxysilane would be used. If this compound were to be incorporated, it would likely act as a surface-modifying agent or a network terminator due to its single reactive site for hydrolysis.
Incorporating the 2,5-difluorophenyl moiety into a silica matrix would yield a hybrid material with tailored properties. The presence of fluorine atoms is known to impart low surface energy and hydrophobicity. nih.gov Therefore, a silica gel or coating modified with this compound would exhibit increased water repellency and potentially enhanced chemical resistance. Such materials are valuable for applications including anti-corrosion coatings, low-friction surfaces, and advanced dielectrics. nih.govnih.gov
Table 3: Hypothetical Sol-Gel Synthesis of a Functionalized Silica Material
| Component | Example Compound | Role in Synthesis | Potential Property Contribution |
|---|---|---|---|
| Main Precursor | Tetraethylorthosilicate (TEOS) | Forms the primary SiO₂ network | Structural integrity, hardness |
| Functionalizing Agent | (2,5-Difluorophenoxy)triethoxysilane* | Covalently incorporates the functional group into the network | Hydrophobicity, low surface energy |
| Solvent | Ethanol | Solubilizes precursors and water | Controls concentration and reaction rate |
| Catalyst | HCl or NH₄OH | Catalyzes hydrolysis and condensation reactions | Influences gelation time and final structure |
| Resulting Material | Difluorophenyl-functionalized silica xerogel | A rigid, porous hybrid organic-inorganic material | Water-repellent, chemically stable surface |
Note: A trialkoxysilane version is shown as it is a more typical precursor for network integration than a trimethylsilane (B1584522) version.
Polymer and Copolymer Synthesis
The incorporation of fluorine atoms into polymer backbones is a well-established strategy for enhancing material properties. Fluorinated polymers are known for their high thermal stability, chemical inertness, and low surface energy. The parent compound, 2,5-difluorophenol, is recognized as a valuable building block in the production of advanced polymers, contributing to improved thermal and chemical resistance. chemimpex.com
This compound serves as a protected, readily handleable precursor for the introduction of the 2,5-difluorophenoxy moiety into polymer chains. Silyl ethers are widely used as protecting groups for alcohols and phenols during polymerization processes, preventing unwanted side reactions of the hydroxyl group. libretexts.org The trimethylsilyl group can be cleaved under specific, often mild, conditions to regenerate the phenol (B47542) for subsequent reaction steps or to yield the final polymer structure. libretexts.org
One potential application lies in the synthesis of poly(phenylene oxide)s (PPOs) or related poly(arylene ether)s. For instance, poly(2,6-diphenylphenylene oxide) is a high-performance polymer synthesized from the oxidative polymerization of a substituted phenol. wikipedia.org Similarly, this compound could be utilized in condensation polymerization reactions. After the cleavage of the trimethylsilyl group to reveal the phenolic hydroxyl, it can react with suitable comonomers to form fluorinated polyethers.
Another plausible route is the synthesis of poly(silylether)s through dehydrocoupling polymerization of diols and silanes. nih.gov While this typically involves hydrosilanes, the fundamental reactivity suggests pathways where silyl ethers could be incorporated into novel polymer structures. The synthesis of polysiloxanes via anionic ring-opening polymerization of substituted cyclotrisiloxanes is another area where functionalized silanes find application, suggesting potential for creating copolymers with unique properties. researchgate.net
The resulting fluorinated polymers are expected to exhibit enhanced thermal stability and resistance to chemical degradation, making them suitable for applications in demanding environments.
| Potential Polymer Type | Role of this compound | Key Resulting Polymer Property |
| Poly(arylene ether)s | Protected monomer for introducing 2,5-difluorophenoxy units | Enhanced thermal and chemical stability chemimpex.com |
| Copolysiloxanes | Functional comonomer | Modified surface properties and stability |
| Poly(silylether)s | Precursor in dehydrocoupling reactions | Introduction of fluorine for tailored properties nih.gov |
Surface Modification Applications
Organofunctional silanes are extensively used for the modification of surfaces, particularly inorganic materials like glass, silica, and metal oxides. scirp.orggpcsilicones.com They act as coupling agents, forming a durable bridge between an inorganic substrate and an organic polymer matrix, thereby improving adhesion and composite material performance. scirp.orggpcsilicones.com
This compound can be employed for creating fluorinated surfaces. The trimethylsilyl group can react with surface hydroxyl groups present on various substrates, chemically bonding the 2,5-difluorophenoxy moiety to the surface. This process results in a hydrophobic and oleophobic surface due to the low surface energy of the fluorinated groups.
Such modified surfaces are of interest for a range of applications, including:
Anti-fouling and self-cleaning coatings: The low surface energy prevents the adhesion of dirt, water, and microorganisms.
Low-friction surfaces: The fluorinated layer can reduce the coefficient of friction, which is beneficial in microfluidic devices and as a coating for mechanical parts.
Moisture barriers: The hydrophobic nature of the modified surface can protect sensitive electronic components from moisture.
The general mechanism involves the hydrolysis of the Si-O bond, followed by condensation with surface hydroxyl groups, although direct reaction is also possible under certain conditions.
| Application Area | Function of the Modified Surface | Underlying Principle |
| Anti-fouling Coatings | Repels water, oils, and biological matter | Low surface energy of the fluorinated layer |
| Low-Friction Coatings | Reduces the coefficient of friction | Creation of a smooth, non-polar surface |
| Moisture Barriers | Prevents water from reaching the substrate | Hydrophobic nature of the modified surface |
Precursor for Advanced Electronic or Optical Materials
Fluorinated materials are increasingly important in the electronics and optics industries due to their unique properties. The presence of fluorine can lower the dielectric constant of materials, reduce optical loss, and enhance environmental stability.
This compound can serve as a precursor for the synthesis of more complex molecules used in these advanced applications. For instance, it can be a building block for liquid crystals, where the fluorinated phenyl ring can influence the mesophase behavior and electro-optical properties.
Furthermore, volatile organosilicon compounds are key precursors in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes for creating thin films. Trimethyl(phenyl)silane, a related compound, has been investigated for the deposition of hydrogenated silicon carbide (SiCx:H) dielectric films. researchgate.net The volatility and thermal stability of this compound make it a candidate for similar processes to deposit fluorinated dielectric or protective coatings. These films are valuable in microelectronics for their insulating properties and low dielectric constant, which helps to reduce signal delay and power consumption in integrated circuits.
In the realm of optical materials, the incorporation of fluorine can lower the refractive index and reduce chromatic dispersion in optical polymers used for lenses, fibers, and waveguides. The 2,5-difluorophenoxy group, introduced via its trimethylsilyl-protected precursor, could be integrated into the structure of optical polymers to fine-tune these properties.
| Material Type | Potential Role of the Compound | Key Property Contribution |
| Low-k Dielectric Films | Precursor in CVD/PECVD processes researchgate.net | Lowering of dielectric constant due to fluorine |
| Liquid Crystals | Synthetic building block | Modification of mesophase and electro-optical properties |
| Optical Polymers | Monomer precursor | Reduction of refractive index and chromatic dispersion |
Future Research Directions and Emerging Trends
Expansion of Synthetic Utility
The primary role of silyl (B83357) ethers in organic synthesis has traditionally been as protecting groups for alcohols, valued for their ease of installation and selective removal under mild conditions. wikipedia.orglibretexts.org The future utility of (2,5-Difluorophenoxy)(trimethyl)silane is poised to expand far beyond this conventional application.
A key area of development is its use as a versatile precursor for complex fluorinated aromatic compounds. The trimethylsilyl (B98337) group can be selectively cleaved to unmask the phenolic hydroxyl group, which can then participate in a wide array of subsequent reactions. Furthermore, the difluorinated aromatic ring itself serves as a platform for further functionalization. Research is anticipated to focus on its application in sophisticated, multi-step syntheses where the timing of silyl ether cleavage is critical. For instance, its stability to certain reagents allows for modifications at other positions of a larger molecule before the phenol (B47542) is revealed for the final synthetic steps. researchgate.net
The compound is also a valuable intermediate in cross-coupling reactions. After cleavage of the silyl ether, the resulting 2,5-difluorophenol (B1295083) can be converted into a triflate or fluorosulfate, which are excellent electrophilic partners in reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. rsc.org This two-step sequence allows for the strategic introduction of aryl, alkynyl, or amino groups onto the difluorinated ring.
Table 1: Potential Synthetic Transformations Utilizing this compound
| Starting Material | Reagent(s) | Product Type | Potential Application |
|---|---|---|---|
| This compound | TBAF or mild acid | 2,5-Difluorophenol | Intermediate for further synthesis |
| 2,5-Difluorophenol (from cleavage) | Tf₂O, Pyridine | 2,5-Difluorophenyl triflate | Precursor for cross-coupling reactions |
| 2,5-Difluorophenol (from cleavage) | SO₂F₂, Base | 2,5-Difluorophenyl fluorosulfate | Alternative precursor for cross-coupling rsc.org |
| 2,5-Difluorophenyl derivative | Arylboronic acid, Pd catalyst | Biaryl compound | Synthesis of complex organic materials |
Investigation of Novel Reactivity Patterns
The interplay between the electron-withdrawing fluorine atoms and the silicon-oxygen bond in this compound suggests the potential for novel reactivity patterns that are not observed in non-fluorinated analogues. Future research will likely focus on the selective activation of the C-F bonds of the aromatic ring, a notoriously challenging but highly desirable transformation in modern organic synthesis. mdpi.comnih.gov
While C-F bonds are the strongest single bonds to carbon, their activation can be achieved using transition metal catalysts, particularly those based on nickel and palladium. mdpi.comnih.gov The specific substitution pattern of this compound may offer unique regioselectivity in such reactions. For example, directed ortho-metalation strategies could potentially target the C-H positions adjacent to the fluorine atoms or the silyl ether group, leading to new avenues for functionalization.
Furthermore, the electronic nature of the difluorophenyl group influences the lability of the Si-O bond. wikipedia.org While generally stable, this bond can be cleaved under specific conditions, and its reactivity relative to other functional groups is a key area for investigation. Fluoride (B91410) ions are known to play a multifaceted role in promoting cross-coupling reactions, both by activating the organosilicon component and by interacting with the catalyst. thieme-connect.com Research into how the fluorine atoms on the aromatic ring intramolecularly influence these processes could lead to the discovery of new catalytic cycles and reaction mechanisms. The potential for the compound to engage in reactions like the Hiyama or Mizoroki-Heck couplings, which are staples of C-C bond formation, is a promising field of study. thieme-connect.commdpi.com
Table 2: Comparative Reactivity Considerations for the Aryl Ring
| Bond Type | Relative Bond Strength | Typical Activation Method | Research Focus for this compound |
|---|---|---|---|
| C-H | Weaker | Deprotonation (metalation), C-H activation | Regioselective functionalization directed by F or OSiMe₃ groups |
| C-F | Strongest | Oxidative addition with low-valent metals (e.g., Ni, Pd) mdpi.comnih.gov | Selective single or double C-F bond activation |
Exploration of Sustainable Synthesis Approaches
In line with the growing emphasis on green chemistry, future research will undoubtedly seek more environmentally benign methods for both the synthesis and application of this compound. mdpi.com Traditional silylation methods often rely on stoichiometric amounts of amine bases and chlorinated solvents. wikipedia.orgresearchgate.net
Emerging trends focus on catalytic silylation, which minimizes waste and improves atom economy. researchgate.net The use of catalysts like tris(pentafluorophenyl)borane (B72294) for dehydrogenative silylation or rhodium complexes for Si-O coupling represents a significant step forward. organic-chemistry.org Another promising avenue is the exploration of solventless reaction conditions or the use of greener solvents like ionic liquids. numberanalytics.comslideshare.net Continuous flow chemistry offers a platform for safer, more efficient, and scalable synthesis, minimizing reaction times and improving product purity, which is particularly relevant for industrial applications. researchgate.net
Beyond its own synthesis, this compound can be a component in developing more sustainable synthetic routes. For example, its use as a protecting group can enable cleaner, more selective transformations, reducing the need for extensive purification steps that generate significant solvent waste.
Table 3: Comparison of Synthetic Approaches for Silyl Ethers
| Parameter | Traditional Method (e.g., Corey Protocol) | Emerging Sustainable Approaches |
|---|---|---|
| Reagents | Silyl chloride, stoichiometric imidazole/amine base wikipedia.org | Catalytic amounts of activators, hydrosilanes organic-chemistry.org |
| Solvents | DMF, Dichloromethane (B109758) wikipedia.org | Ionic liquids, minimal or no solvent numberanalytics.comslideshare.net |
| Byproducts | Amine hydrochloride salts | Dihydrogen (in dehydrogenative coupling) organic-chemistry.org |
| Efficiency | High yields but generates stoichiometric waste | High atom economy, reduced waste |
| Technology | Batch processing | Continuous flow processing researchgate.net |
Development of Supramolecular Assemblies
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The unique electronic and structural features of this compound make it an intriguing candidate as a building block for such assemblies.
The difluorinated phenyl ring is electron-deficient and capable of participating in π-π stacking interactions with electron-rich aromatic systems. Furthermore, the fluorine atoms, while weak halogen bond donors, can engage in specific, directional interactions with electron-donating atoms or groups. These subtle forces could be harnessed to direct the self-assembly of the molecule into ordered structures like liquid crystals or organogels.
The silicon atom itself can play a role in directing supramolecular structure. Silicon is known to be capable of expanding its coordination sphere to form pentacoordinate or hexacoordinate species, often referred to as hypervalent silicon. libretexts.org The interaction of the silicon center in this compound with Lewis bases or anions could be exploited to create new, ordered networks or to act as a sensor for specific analytes. The interplay of these varied non-covalent forces—π-stacking, halogen bonding, and potential hypervalent silicon interactions—opens up a rich area for the design of novel functional materials based on this versatile organosilicon compound. acs.orglibretexts.org
Table 4: Potential Non-Covalent Interactions for Supramolecular Design
| Interaction Type | Involving Groups on this compound | Potential Outcome |
|---|---|---|
| π-π Stacking | Difluorophenyl ring | Formation of columnar or lamellar structures |
| Halogen Bonding | C-F bonds | Directional control in crystal engineering |
| Dipole-Dipole | C-F and Si-O bonds | Influence on molecular packing and bulk properties |
| Hypervalent Si Interaction | Silicon atom with Lewis bases/anions | Formation of defined aggregates or sensory response libretexts.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2,5-difluorophenoxy)(trimethyl)silane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,5-difluorophenol and chlorotrimethylsilane (MeSiCl) in the presence of a base like triethylamine (EtN) to scavenge HCl. Key parameters include solvent choice (e.g., THF or dichloromethane), temperature (room temperature to 60°C), and stoichiometric ratios. For example, analogous fluorinated silanes (e.g., trimethyl(pentafluoroethyl)silane) are synthesized under anhydrous conditions with yields >80% when using excess MeSiCl and rigorous exclusion of moisture . Monitoring via NMR spectroscopy ensures complete substitution of the hydroxyl group by the silane moiety .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- and NMR : To confirm substitution patterns and verify absence of residual 2,5-difluorophenol.
- GC-MS or LC-MS : For detecting volatile byproducts (e.g., unreacted MeSiCl).
- Elemental analysis : To validate stoichiometry.
- FT-IR : To confirm the absence of hydroxyl peaks (~3200–3600 cm) and presence of Si-O-C bonds (~1000–1100 cm).
- For fluorinated silanes, NMR chemical shifts are highly sensitive to electronic environments, enabling precise structural validation .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : This compound is moisture-sensitive due to the hydrolyzable Si-O bond. Store under inert gas (argon/nitrogen) at 0–6°C in sealed, desiccated containers. Stability studies on analogous trimethylsilanes (e.g., (trifluoromethyl)trimethylsilane) show no decomposition under anhydrous conditions for >12 months . Avoid contact with protic solvents (e.g., water, alcohols) to prevent hydrolysis to 2,5-difluorophenol and hexamethyldisiloxane.
Advanced Research Questions
Q. How does the electronic influence of the 2,5-difluorophenoxy group affect the reactivity of the silane in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the silicon center, facilitating nucleophilic attack. For example, in Pd-catalyzed couplings, fluorinated silanes act as efficient transmetalation agents. Compare reactivity with non-fluorinated analogs (e.g., trimethylphenoxysilane) using kinetic studies (e.g., monitoring reaction progress via NMR or in situ FT-IR). Computational DFT analyses (e.g., Mulliken charges on Si) can quantify electronic effects .
Q. What strategies resolve contradictions in reported catalytic activity of fluorinated silanes in organic transformations?
- Methodological Answer : Discrepancies often arise from trace moisture or residual bases (e.g., EtN·HCl). Systematic approaches include:
- Controlled experiments : Vary catalyst loading, solvent purity, and drying protocols (e.g., molecular sieves).
- Advanced characterization : Use X-ray crystallography to confirm active species (e.g., silyl ether intermediates) .
- Reproducibility checks : Cross-validate results with alternative methods (e.g., electrochemical vs. thermal activation).
Q. How can computational modeling predict the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways. Key steps:
Optimize geometries of the silane and transition states (e.g., Si-O bond cleavage).
Calculate activation energies () for hydrolysis at pH 3–10 using implicit solvation models (e.g., COSMO-RS).
Validate with experimental kinetic data (e.g., NMR monitoring of hydrolysis rates).
- Studies on similar fluorosilanes show pH-dependent hydrolysis, with faster degradation under acidic/basic conditions .
Methodological Notes
- Synthetic Optimization : For reproducibility, document reaction parameters (e.g., solvent drying, inert atmosphere protocols) meticulously.
- Data Validation : Cross-reference spectroscopic data with literature (e.g., Journal of Fluorine Chemistry guidelines for reporting fluorinated compounds) .
- Safety : Use fluorinated silanes in fume hoods with PPE (gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
